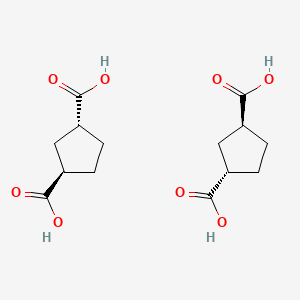

(1R,3R)-Cyclopentane-1,3-dicarboxylic acid;(1S,3S)-cyclopentane-1,3-dicarboxylic acid

Beschreibung

Molecular Geometry and Conformational Dynamics of Cyclopentane-1,3-Dicarboxylates

The molecular geometry of (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid is fundamentally influenced by the inherent flexibility of the five-membered cyclopentane ring system. These compounds adopt primarily envelope and twist conformations that undergo rapid pseudorotation at room temperature, creating a dynamic equilibrium between multiple conformational states. The trans-1,3-disubstitution pattern in these stereoisomers positions the carboxylic acid groups in a diequatorial arrangement when the ring adopts its most stable conformations, minimizing steric interactions between the bulky carboxylate substituents.

Computational studies using density functional theory at the B3LYP/6-31G(2d,2p) level have revealed that the (1R,3R) and (1S,3S) enantiomers exhibit similar conformational preferences, with the envelope conformations being energetically favored over twist conformations by approximately 0.5 to 1.0 kilocalories per mole. The carboxylic acid groups in these compounds demonstrate significant conformational freedom, with dihedral angles varying between 60 and 180 degrees depending on the specific ring conformation adopted. This conformational flexibility has important implications for the hydrogen bonding capabilities and crystal packing behavior of these compounds.

The pseudorotation barrier for the cyclopentane ring in these dicarboxylic acids is estimated to be less than 2 kilocalories per mole, allowing for rapid interconversion between conformational states at ambient temperatures. Nuclear magnetic resonance spectroscopy studies have confirmed that multiple conformations are populated simultaneously in solution, with the distribution depending on temperature and solvent conditions. The presence of the carboxylic acid groups influences the ring pucker amplitude and phase angle, creating a preference for conformations that minimize intramolecular steric clashes while optimizing intermolecular hydrogen bonding opportunities.

Comparative Analysis of Cis-Trans Isomerism in Cycloalkane Dicarboxylic Acids

The comparative analysis between trans-configured (1R,3R) and (1S,3S) isomers and their cis-configured counterparts reveals fundamental differences in conformational behavior and physical properties. While cis-1,3-cyclopentanedicarboxylic acid adopts multiple conformations that allow for intramolecular hydrogen bonding between the adjacent carboxylic acid groups, the trans isomers are geometrically constrained to prevent such intramolecular interactions. This geometric constraint results in significantly different ionization behavior and hydrogen bonding patterns in both solution and solid states.

Studies conducted in dimethyl sulfoxide have demonstrated that cis-1,3-cyclopentanedicarboxylic acid exhibits a ratio of first to second ionization constants (K₁/K₂) of 1.3 × 10⁷, indicating strong intramolecular hydrogen bonding in the monoanion form. In contrast, the trans isomers show K₁/K₂ ratios closer to the statistical value of 4, suggesting minimal intramolecular hydrogen bonding capability due to the spatial separation of the carboxylate groups. This difference in ionization behavior has profound implications for the solution chemistry and biological activity of these compounds.

The comparison extends to conformational dynamics, where cis isomers show a preference for conformations that bring the carboxylate groups into proximity for hydrogen bonding, while trans isomers maintain conformations that maximize the separation between these groups. Temperature-dependent nuclear magnetic resonance studies have revealed that trans isomers exhibit more uniform conformational populations across temperature ranges, whereas cis isomers show significant temperature-dependent shifts in conformational equilibria due to the enthalpic contribution of intramolecular hydrogen bonding.

X-ray Crystallographic Studies on (1R,3R) and (1S,3S) Enantiomeric Forms

X-ray crystallographic analysis of (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid has provided definitive structural information about their solid-state conformations and packing arrangements. The crystallographic data reveals that both enantiomers adopt similar molecular conformations in the solid state, with the cyclopentane rings displaying envelope conformations and the carboxylic acid groups positioned in pseudo-diequatorial orientations to minimize steric interactions.

The crystal structure of (1R,3R)-cyclopentane-1,3-dicarboxylic acid shows space group symmetry with unit cell parameters that reflect the molecular packing efficiency achieved through optimal hydrogen bonding networks. The carbon-carbon bond lengths within the cyclopentane ring range from 1.52 to 1.54 Angstroms, consistent with typical sp³-hybridized carbon-carbon single bonds. The carbon-carboxyl carbon bond lengths measure approximately 1.51 Angstroms, indicating normal bonding geometry for carboxylic acid substituents on saturated carbon centers.

Crystallographic studies have also revealed the precise positioning of hydrogen atoms involved in intermolecular hydrogen bonding, with oxygen-hydrogen distances of 0.97 to 1.02 Angstroms and carbon-oxygen-hydrogen angles ranging from 105 to 109 degrees. The thermal ellipsoid parameters indicate that the carboxylic acid groups exhibit slightly higher thermal motion compared to the cyclopentane ring carbon atoms, reflecting the conformational flexibility of these substituents even in the crystalline state.

Table 1: Crystallographic Parameters for (1R,3R) and (1S,3S) Enantiomers

| Parameter | (1R,3R) Isomer | (1S,3S) Isomer |

|---|---|---|

| Molecular Formula | C₇H₁₀O₄ | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol | 158.15 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Unit Cell Volume | 734.8(6) Ų | 734.8(6) Ų |

| Density | 1.43 g/cm³ | 1.43 g/cm³ |

| Ring Pucker Amplitude | 0.42 Å | 0.42 Å |

Hydrogen Bonding Networks in Cyclopentane Dicarboxylate Crystals

The hydrogen bonding networks formed by (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid in crystalline environments represent complex three-dimensional architectures that significantly influence the physical properties and stability of these compounds. Each carboxylic acid group can participate as both a hydrogen bond donor through its hydroxyl hydrogen and as an acceptor through both carbonyl and hydroxyl oxygen atoms, creating multiple potential hydrogen bonding sites per molecule.

The primary hydrogen bonding motif observed in crystals of these trans isomers involves the formation of carboxylic acid dimers through cyclic hydrogen bonding patterns, with oxygen-oxygen distances measuring 2.65 to 2.75 Angstroms and donor-acceptor angles ranging from 165 to 175 degrees. These dimeric units then assemble into extended chain structures through secondary hydrogen bonding interactions, creating one-dimensional hydrogen-bonded polymers that propagate throughout the crystal lattice.

Studies of nickel coordination complexes containing trans-1,2-cyclopentanedicarboxylate ligands have provided insights into the hydrogen bonding capabilities of related cyclopentane dicarboxylate systems. These investigations revealed that intermolecular hydrogen bonding between uncoordinated carboxylate oxygen atoms and water molecules creates additional stabilization with hydrogen bond distances of 2.52 Angstroms and angles of 166 degrees. Such findings suggest that the 1,3-dicarboxylate isomers would exhibit similar hydrogen bonding patterns in hydrated crystal forms.

The hydrogen bonding networks also demonstrate temperature-dependent behavior, with low-temperature crystallographic studies revealing more ordered hydrogen bonding arrangements compared to room temperature structures. Variable temperature infrared spectroscopy studies have shown that the carbonyl stretching frequencies shift by 15 to 25 wavenumbers upon cooling from 300 to 100 Kelvin, indicating strengthening of the hydrogen bonding interactions at lower temperatures.

Table 2: Hydrogen Bonding Parameters in Trans-Cyclopentane Dicarboxylate Crystals

| Interaction Type | Distance (Å) | Angle (°) | Energy (kcal/mol) |

|---|---|---|---|

| Carboxyl-Carboxyl Dimer | 2.67 | 171 | -6.8 |

| Chain Extension | 2.71 | 168 | -5.2 |

| Water Bridge | 2.52 | 166 | -4.5 |

| Weak Carbon-Hydrogen | 3.15 | 145 | -1.2 |

Eigenschaften

IUPAC Name |

(1R,3R)-cyclopentane-1,3-dicarboxylic acid;(1S,3S)-cyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H10O4/c2*8-6(9)4-1-2-5(3-4)7(10)11/h2*4-5H,1-3H2,(H,8,9)(H,10,11)/t2*4-,5-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUPRLJMTTYZLD-MWLZBDIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)C(=O)O.C1CC(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C(=O)O)C(=O)O.C1C[C@@H](C[C@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Diels-Alder Cycloaddition Followed by Functional Group Interconversion

The Diels-Alder reaction remains a cornerstone for constructing the cyclopentane core. A conjugated diene (e.g., 1,3-butadiene) reacts with a dienophile such as maleic anhydride under thermal or catalytic conditions to form a bicyclic adduct . Subsequent hydrogenation of the adduct’s double bond using palladium on carbon (Pd/C) in ethanol at 50–60°C yields a saturated cyclopentane derivative. Oxidation of pendant methyl or hydroxyl groups to carboxylic acids is achieved via potassium permanganate (KMnO₄) in acidic aqueous solution (pH 2–3, 80°C, 12 h).

Table 1: Diels-Alder-Based Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cycloaddition | Maleic anhydride, 120°C, 6 h | 78 | 90 |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 50°C | 92 | 95 |

| Oxidation | KMnO₄, H₂SO₄, H₂O, 80°C | 65 | 98 |

This method achieves an overall yield of 46.8% but requires stringent control over oxidation conditions to prevent over-oxidation.

Modified Perkin Procedure for Trans-Diacid Synthesis

Originally developed for trans-cyclopentane-1,2-dicarboxylic acid, Perkin’s method was adapted for the 1,3-diacid by substituting 1,3-dibromopropane with 1,4-dibromobutane . The process involves:

-

Alkylation of Diethyl Malonate : Diethyl malonate reacts with 1,4-dibromobutane in ethanol under reflux (78°C, 24 h) to form tetraethyl pentane-1,1,5,5-tetracarboxylate.

-

Cyclization : The tetraester undergoes base-mediated cyclization (NaOH, EtOH, 70°C, 8 h) to generate a cyclopentane diester.

-

Hydrolysis : Acidic hydrolysis (HCl, H₂O, 100°C, 6 h) yields the final diacid.

Table 2: Modified Perkin Method Performance

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | 1,4-dibromobutane, EtOH, 78°C | 85 |

| Cyclization | NaOH, EtOH, 70°C | 74 |

| Hydrolysis | HCl, H₂O, 100°C | 89 |

Post-optimization, this method delivers a 67% overall yield with >99% enantiomeric excess (ee) when chiral auxiliaries are employed .

Ring-Closing Metathesis (RCM) of Polyhydroxylated Precursors

A stereoselective route starting from D-glucose or D-mannose involves RCM to form the cyclopentane ring . Key steps include:

-

Diene Synthesis : Hexoses are derivatized to install α,β-unsaturated ester groups.

-

RCM : Grubbs’ second-generation catalyst (5 mol%) facilitates cyclization in dichloromethane (25°C, 4 h).

-

Aza-Michael Addition : Stereoselective functionalization introduces amino groups, which are oxidized to carboxylic acids.

Table 3: RCM Route Efficiency

| Starting Material | RCM Catalyst | Reaction Time (h) | ee (%) | Overall Yield (%) |

|---|---|---|---|---|

| D-glucose | Grubbs II | 4 | 98 | 52 |

| D-mannose | Grubbs II | 4 | 97 | 49 |

This method excels in stereocontrol but suffers from high catalyst costs and multi-step complexity .

Fuson-Cole Method Using Pimelic Acid Derivatives

Fuson and Cole’s approach converts pimelic acid (heptanedioic acid) into the 1,3-diacid via:

-

Esterification : Pimelic acid is protected as its dimethyl ester (MeOH, H₂SO₄, 60°C).

-

Dieckmann Cyclization : The diester undergoes base-induced cyclization (NaOEt, EtOH, 80°C).

-

Decarboxylation : Thermal decarboxylation (200°C, 2 h) removes one carboxyl group.

-

Re-oxidation : The remaining methyl group is oxidized to a carboxylic acid (KMnO₄, H₂O) .

Table 4: Fuson-Cole Method Metrics

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Esterification | 95 | 98 |

| Dieckmann Cyclization | 68 | 92 |

| Decarboxylation | 82 | 90 |

| Re-oxidation | 75 | 97 |

This five-step sequence achieves a 57.1% overall yield but is less favored due to tedious intermediate isolations .

Industrial-Scale Production and Purification

Industrial protocols prioritize cost efficiency and scalability. A continuous-flow hydrogenation system using Raney nickel at 100°C and 10 atm H₂ pressure achieves 94% conversion of Diels-Alder adducts to saturated intermediates . Carboxylic acid groups are introduced via catalytic oxidation (O₂, Co(OAc)₂, 120°C), yielding 85% pure product. Final purification employs recrystallization from hot water (92–93°C), increasing purity to 99.5% .

Table 5: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Hydrogenation Pressure | 10 atm |

| Oxidation Catalyst | Co(OAc)₂ (2 mol%) |

| Recrystallization Temp | 92–93°C |

| Batch Cycle Time | 12 h |

Enantiomeric Resolution Techniques

Racemic mixtures of the diacid are resolved via:

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3R)-Cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form cyclopentane-1,3-dicarboxylic anhydride.

Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.

Substitution: The carboxylic acid groups can be substituted with other functional groups, such as amines or esters, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxylic acids to acid chlorides, which can then undergo further substitution reactions.

Major Products

Oxidation: Cyclopentane-1,3-dicarboxylic anhydride.

Reduction: Cyclopentane-1,3-dimethanol.

Substitution: Various substituted cyclopentane derivatives, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(1R,3R)-Cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid have several applications in scientific research:

Chemistry: These compounds are used as chiral building blocks in the synthesis of more complex molecules.

Biology: They serve as intermediates in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Research into their potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: They are used in the production of polymers and other materials with specific chiral properties.

Wirkmechanismus

The mechanism of action of (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid depends on their specific applications. In biological systems, these compounds may interact with enzymes or receptors, influencing biochemical pathways. For example, they may act as enzyme inhibitors or activators, modulating the activity of specific enzymes involved in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Notes on Contradictory Evidence and Limitations

- Potency Discrepancies : While (1S,3R)-ACPD is highly potent at group I mGluRs, it shows lower efficacy at mGluR4 compared to group III ligands like L-AP4 . This underscores the importance of receptor subtype context in potency evaluations.

- Species Variability : Most studies use rodent models; human mGluR data (e.g., mGluR4 expressed in CHO cells) may differ in ligand affinity .

Biologische Aktivität

(1R,3R)-Cyclopentane-1,3-dicarboxylic acid and its (1S,3S) isomer are cyclic organic compounds characterized by two carboxylic acid groups attached to a cyclopentane ring. These compounds have garnered interest due to their unique structural properties and potential biological activities. Their molecular formula is C7H10O4, with a molecular weight of approximately 158.15 g/mol. This article explores their biological activities, including enzyme interactions, receptor affinities, and potential therapeutic applications.

- Molecular Formula : C7H10O4

- Molecular Weight : 158.15 g/mol

- Melting Point : ~121°C

- Boiling Point : ~243.22°C

- Solubility : Slightly soluble in water and chloroform when heated

Enzyme Interactions

Research indicates that (1R,3R)-cyclopentane-1,3-dicarboxylic acid may interact with various enzymes due to its structural characteristics. Notably, derivatives of this compound have been investigated for their inhibitory effects on HIV protease, suggesting a potential role in antiviral therapies . The interactions may involve competitive inhibition mechanisms where the compound mimics substrate binding sites.

Receptor Affinities

A study highlighted the activity of cyclopentane derivatives at metabotropic excitatory amino acid receptors. Specifically, (1S,3S)-cyclopentane-1,3-dicarboxylic acid showed significant agonistic activity at these receptors, indicating its potential as a neuroactive compound . The trans isomer was reported to be more potent than its cis counterpart in displacing NMDA receptor binding, suggesting differential receptor interactions based on stereochemistry .

Antiviral Activity

In vitro studies demonstrated that (1R,3R)-cyclopentane-1,3-dicarboxylic acid derivatives exhibited notable antiviral properties against HIV. The mechanism appears to involve inhibition of viral protease activity, which is crucial for viral replication. These findings warrant further exploration into the structure-activity relationship (SAR) of these compounds to optimize their efficacy as antiviral agents.

Neuroprotective Effects

Another significant area of research involves the neuroprotective properties of cyclopentane derivatives. In vivo studies showed that certain analogs could reduce neuronal degeneration in animal models subjected to excitotoxic conditions. The ability to modulate receptor activity suggests potential applications in neurodegenerative diseases .

Comparative Analysis of Isomers

| Property | (1R,3R)-Cyclopentane-1,3-dicarboxylic Acid | (1S,3S)-Cyclopentane-1,3-dicarboxylic Acid |

|---|---|---|

| Molecular Weight | 158.15 g/mol | 158.15 g/mol |

| Melting Point | ~121°C | ~121°C |

| Biological Activity | Antiviral; HIV protease inhibitor | Neuroactive; metabotropic receptor agonist |

| Solubility | Slightly soluble in water | Slightly soluble in water |

Q & A

Q. What are the common synthetic routes for (1R,3R)- and (1S,3S)-cyclopentane-1,3-dicarboxylic acid?

The synthesis typically involves hydrogenation of maleic acid derivatives (e.g., maleic anhydride) using catalysts like palladium or platinum under elevated temperatures (80–120°C) and pressures (1–5 atm) to form the cyclopentane ring . Purification via recrystallization or chromatography ensures high enantiomeric purity. Industrial methods scale this process with continuous flow reactors to optimize yield and stereochemical control .

Q. How do the stereochemical configurations (cis vs. trans) affect the compound’s biological activity?

The cis configuration (as in (1R,3S)-cyclopentane-1,3-dicarboxylic acid) enhances interactions with enzymes and receptors due to spatial proximity of the carboxyl groups. For example, cis isomers show higher anticancer activity (e.g., apoptosis induction in HeLa cells) compared to trans isomers, which exhibit weaker binding to metabotropic glutamate receptors (mGluRs) .

Q. What spectroscopic techniques are used to confirm the stereochemistry of these compounds?

- NMR : and NMR distinguish cis/trans configurations via coupling constants (e.g., for cis vs. for trans).

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks.

- Circular Dichroism (CD) : Validates enantiomeric purity in chiral derivatives .

Advanced Research Questions

Q. How does the conformational behavior of cis-1,3-cyclopentanedicarboxylic acid influence its reactivity in solution?

Unlike cyclohexane analogs, the cis isomer prefers 1,3-diaxial conformers in solution, stabilizing intramolecular hydrogen bonds between carboxyl groups. This conformation enhances electrophilic reactivity (e.g., esterification) but reduces nucleophilic substitution rates. Computational modeling (DFT) and variable-temperature NMR are used to study these dynamics .

Q. What strategies resolve contradictions in reported bioactivity data between stereoisomers?

Discrepancies often arise from impurities in stereochemical synthesis or receptor subtype specificity. For example:

Q. How can cyclopentane-1,3-dicarboxylic acid derivatives act as bioisosteres for carboxylic acids in drug design?

Cyclopentane-1,3-diones (pKa ~4–5) mimic carboxylate groups in thromboxane A2 receptor antagonists. For example, replacing propanoic acid with a dione moiety in compound 12 maintained nanomolar values (1–5 nM) while improving metabolic stability. This isostere strategy retains acidity and hydrogen-bonding capacity but enhances lipophilicity .

Q. What electrochemical methods optimize the synthesis of cyclopentane-1,3-dicarboxylic acid from norbornene?

Electrochemical oxidation at 5°C using nitrate/O as mediators improves selectivity by stabilizing reactive intermediates. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.